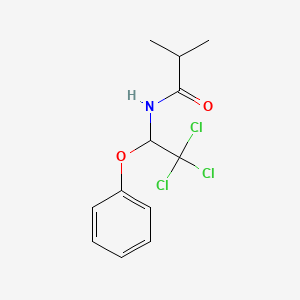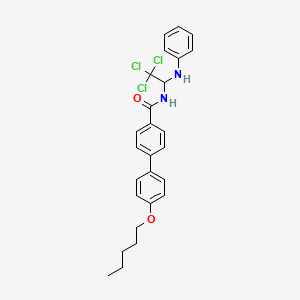![molecular formula C13H10Cl4N4O2S B3824582 N-(2,2,2-TRICHLORO-1-{[(5-CHLOROPYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE](/img/structure/B3824582.png)
N-(2,2,2-TRICHLORO-1-{[(5-CHLOROPYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE
Overview
Description
N-(2,2,2-TRICHLORO-1-{[(5-CHLOROPYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
The synthesis of N-(2,2,2-TRICHLORO-1-{[(5-CHLOROPYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Trichloro Intermediate: The initial step involves the chlorination of an appropriate precursor to introduce the trichloro group.
Introduction of the Chloropyridinyl Group: This step involves the reaction of the trichloro intermediate with a chloropyridine derivative under specific conditions to form the chloropyridinyl intermediate.
Carbamothioylation: The chloropyridinyl intermediate is then reacted with a carbamothioylating agent to introduce the carbamothioyl group.
Formation of the Furan-2-Carboxamide Moiety: The final step involves the reaction of the carbamothioyl intermediate with a furan-2-carboxamide derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of specific catalysts and reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-(2,2,2-TRICHLORO-1-{[(5-CHLOROPYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,2,2-TRICHLORO-1-{[(5-CHLOROPYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-(2,2,2-TRICHLORO-1-{[(5-CHLOROPYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-(2,2,2-TRICHLORO-1-{[(5-CHLOROPYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE can be compared with similar compounds, such as:
N-(2,2,2-TRICHLORO-1-(2-TOLUIDINO)ETHYL)OCTANAMIDE: This compound has a similar trichloro and ethyl structure but differs in the presence of a toluidino group and an octanamide moiety.
N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHYLANILINO)CARBOTHIOYL)AMINO)ETHYL)PENTANAMIDE: This compound shares the trichloro and carbamothioyl groups but has a dimethylanilino group and a pentanamide moiety.
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-[(5-chloropyridin-2-yl)carbamothioylamino]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl4N4O2S/c14-7-3-4-9(18-6-7)19-12(24)21-11(13(15,16)17)20-10(22)8-2-1-5-23-8/h1-6,11H,(H,20,22)(H2,18,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQLUYPOWROZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide](/img/structure/B3824502.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide](/img/structure/B3824506.png)
![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3824522.png)
![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3824525.png)

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide](/img/structure/B3824539.png)
![2,6-dimethoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3824541.png)
![3-chloro-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide](/img/structure/B3824544.png)

![N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide](/img/structure/B3824560.png)
![N-[4-[acetyl(benzenesulfonyl)amino]-2,3,5,6-tetrachlorophenyl]-N-(benzenesulfonyl)acetamide](/img/structure/B3824562.png)
![N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]octanamide](/img/structure/B3824566.png)
![3-phenyl-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]propanamide](/img/structure/B3824575.png)
![2-(3-{[amino(imino)methyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B3824583.png)
